3-(2'-Bromo-4'-fluorophenyl)propionaldehyde
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Overview
Description
3-(2’-Bromo-4’-fluorophenyl)propionaldehyde is an organic compound with the molecular formula C9H8BrFO It is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is attached to a propionaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Bromo-4’-fluorophenyl)propionaldehyde typically involves the reaction of 2-bromo-4-fluorobenzaldehyde with propionaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the aldol condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-(2’-Bromo-4’-fluorophenyl)propionaldehyde may involve large-scale aldol condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2’-Bromo-4’-fluorophenyl)propionaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2’-Bromo-4’-fluorophenyl)propionic acid.
Reduction: 3-(2’-Bromo-4’-fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2’-Bromo-4’-fluorophenyl)propionaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2’-Bromo-4’-fluorophenyl)propionaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromo and fluoro substituents enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2’-Bromo-4’-fluorophenyl)propionic acid
- 3-(2’-Bromo-4’-fluorophenyl)propanol
- 2-Bromo-4-fluorobenzaldehyde
Uniqueness
3-(2’-Bromo-4’-fluorophenyl)propionaldehyde is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8BrFO |
---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
3-(2-bromo-4-fluorophenyl)propanal |
InChI |
InChI=1S/C9H8BrFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-6H,1-2H2 |
InChI Key |
MOWQSHLQWXEFPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CCC=O |
Origin of Product |
United States |
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